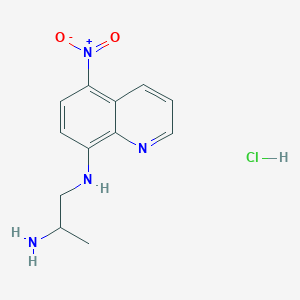![molecular formula C15H16ClN3O2S B6053079 6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one, also known as CTTP, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTTP is a pyrimidinone derivative that has been shown to possess a diverse range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one is not fully understood. However, studies have shown that this compound exerts its biological effects by targeting several signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In viral infections, this compound inhibits viral replication by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to possess a diverse range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In viral infections, this compound inhibits viral replication by targeting the viral RNA polymerase. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which may limit its efficacy in vivo.
Orientations Futures
The potential therapeutic applications of 6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one are vast, and there are several future directions for research in this area. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the synergistic effects of this compound with other drugs in the treatment of cancer and viral infections. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one involves the reaction of 5-chloro-2-thiophenecarboxylic acid with piperidine and 2-methyl-4,6-dichloropyrimidine in the presence of a coupling agent. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess antiviral activity against several viruses, including the influenza virus.
Propriétés
IUPAC Name |
4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-17-11(8-14(20)18-9)10-4-6-19(7-5-10)15(21)12-2-3-13(16)22-12/h2-3,8,10H,4-7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRACDVIDLTRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6053005.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6053008.png)
![methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6053015.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6053020.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B6053025.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)

![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(4-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6053060.png)
![N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6053066.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![5-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053094.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
